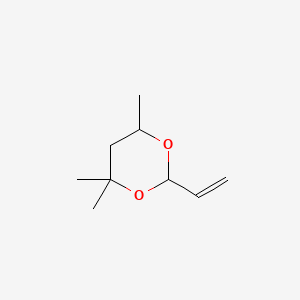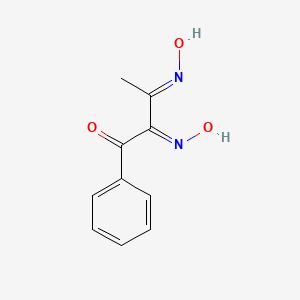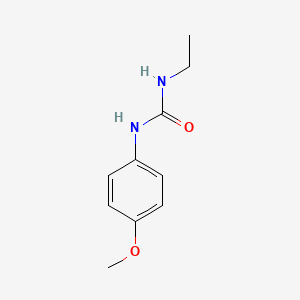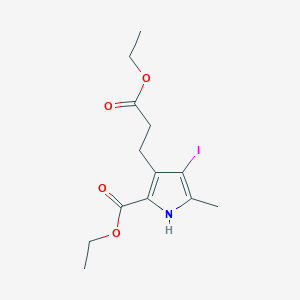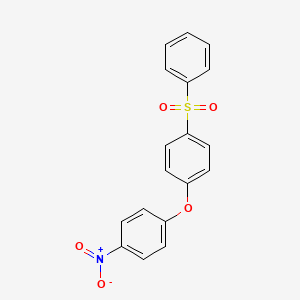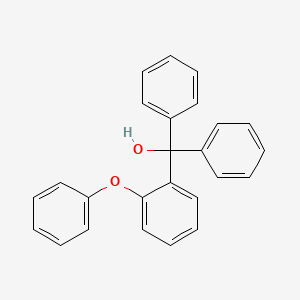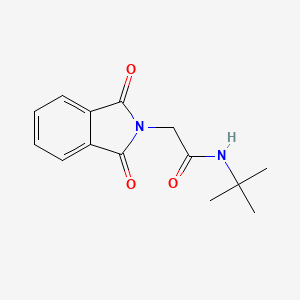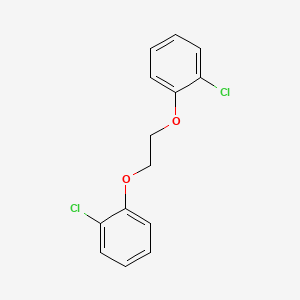
1,2-Bis(2-chlorophenoxy)ethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(2-chlorophenoxy)ethane is an organic compound with the molecular formula C14H12Cl2O2 It is characterized by the presence of two chlorophenoxy groups attached to an ethane backbone
Méthodes De Préparation
The synthesis of 1,2-Bis(2-chlorophenoxy)ethane typically involves the reaction of 2-chlorophenol with ethylene dichloride in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-chlorophenol is replaced by the ethylene dichloride, forming the desired product. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the reaction .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Analyse Des Réactions Chimiques
1,2-Bis(2-chlorophenoxy)ethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of dihydroxy derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction produces dihydroxy compounds .
Applications De Recherche Scientifique
1,2-Bis(2-chlorophenoxy)ethane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mécanisme D'action
The mechanism by which 1,2-Bis(2-chlorophenoxy)ethane exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and proteins, altering their function and activity. It may also affect cellular pathways by modulating signal transduction processes. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it can influence oxidative stress and inflammatory responses .
Comparaison Avec Des Composés Similaires
1,2-Bis(2-chlorophenoxy)ethane can be compared with other similar compounds such as:
1,2-Bis(4-chlorophenoxy)ethane: Similar in structure but with chlorine atoms in different positions, leading to variations in reactivity and applications.
1,2-Bis(2-nitrophenoxy)ethane: Contains nitro groups instead of chlorine, resulting in different chemical properties and uses.
1,2-Bis(2-fluorophenoxy)ethane: Fluorine atoms replace chlorine, affecting the compound’s stability and reactivity .
Propriétés
Numéro CAS |
53895-62-8 |
|---|---|
Formule moléculaire |
C14H12Cl2O2 |
Poids moléculaire |
283.1 g/mol |
Nom IUPAC |
1-chloro-2-[2-(2-chlorophenoxy)ethoxy]benzene |
InChI |
InChI=1S/C14H12Cl2O2/c15-11-5-1-3-7-13(11)17-9-10-18-14-8-4-2-6-12(14)16/h1-8H,9-10H2 |
Clé InChI |
QDOWIWBKEVWTFI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)OCCOC2=CC=CC=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





